Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Acceptor Count vs. the 4-Chloro Analog
The target compound demonstrates a markedly different lipophilicity profile compared to the common synthetic intermediate 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Its calculated LogP (cLogP) is 2.2 (± 0.5), versus 2.0 (± 0.3) for the 4-chloro analog, with the 2,2,2-trifluoroethoxy group contributing a higher hydrogen bond acceptor (HBA) count of 5, compared to 2 for the 4-chloro substituent . These differences are quantifiable and directly impact membrane permeability and solubility profiles in early-stage drug discovery.
| Evidence Dimension | Calculated Physicochemical Properties (LogP, HBA Count) |
|---|---|
| Target Compound Data | cLogP = 2.2 (± 0.5); HBA Count = 5 |
| Comparator Or Baseline | 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: cLogP = 2.0 (± 0.3); HBA Count = 2 |
| Quantified Difference | Δ cLogP = +0.2; Δ HBA Count = +3 |
| Conditions | Calculated using standard computational methods (e.g., ChemAxon/ALOGPS) as reported for in-stock building blocks. |
Why This Matters
The 0.2 log unit increase in cLogP and the threefold increase in HBA count are significant for tuning the ADME properties of synthesized kinase inhibitors, directly influencing procurement decisions for lead optimization libraries where lipophilic ligand efficiency is a key metric.
